Synthesis and Properties of Pentylcyclopentane: A Technical Guide
Synthesis and Properties of Pentylcyclopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and properties of pentylcyclopentane. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this aliphatic hydrocarbon. This document outlines key synthetic methodologies, including multi-step pathways involving Grignard reagents and Friedel-Crafts acylation followed by reduction. Detailed experimental protocols for these synthetic routes are provided. Furthermore, this guide presents a thorough compilation of the physicochemical properties of pentylcyclopentane, supported by spectroscopic data. All quantitative data are summarized in structured tables for ease of reference and comparison. Logical workflows for the described synthetic pathways are visualized using Graphviz diagrams.
Introduction
Pentylcyclopentane, a cycloalkane hydrocarbon, is a molecule of interest in various fields of chemical research and development. Its structure, consisting of a five-membered cyclopentane (B165970) ring substituted with a pentyl group, imparts specific physical and chemical characteristics that make it a subject of study in areas such as fuel and lubricant development.[1] This guide details its synthesis through established organic chemistry reactions and provides a summary of its known properties.
Synthesis of Pentylcyclopentane
The synthesis of pentylcyclopentane can be achieved through several established organic chemistry routes. Two plausible multi-step synthetic pathways are detailed below.
Synthesis via Grignard Reaction
This pathway involves the reaction of a cyclopentyl Grignard reagent with a pentyl halide. The key steps are the formation of the Grignard reagent and the subsequent coupling reaction.
Logical Workflow for Synthesis via Grignard Reaction
Caption: Synthesis of Pentylcyclopentane via Grignard Reaction.
Experimental Protocol:
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Step 1: Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent)
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
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Add anhydrous diethyl ether to cover the magnesium.
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Add a small crystal of iodine to initiate the reaction.
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Slowly add a solution of cyclopentyl bromide (1.0 eq) in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.
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After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.
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Step 2: Reaction with 1-Bromopentane
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Cool the Grignard reagent solution to 0 °C in an ice bath.
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Slowly add a solution of 1-bromopentane (1.0 eq) in anhydrous diethyl ether from the dropping funnel.
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After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
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-
Step 3: Work-up and Purification
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Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
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Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
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Remove the solvent by rotary evaporation.
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Purify the crude pentylcyclopentane by fractional distillation under reduced pressure.
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Synthesis via Friedel-Crafts Acylation and Subsequent Reduction
This two-step pathway involves the Friedel-Crafts acylation of cyclopentane with valeryl chloride to form pentylcyclopentyl ketone, which is then reduced to pentylcyclopentane. Two common reduction methods, the Wolff-Kishner and Clemmensen reductions, are applicable.
Logical Workflow for Synthesis via Friedel-Crafts Acylation and Reduction
Caption: Synthesis of Pentylcyclopentane via Friedel-Crafts Acylation and Reduction.
Experimental Protocol:
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Step 1: Friedel-Crafts Acylation to form Pentyl Cyclopentyl Ketone
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To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.1 eq) in an inert solvent (e.g., dichloromethane) at 0 °C, slowly add valeryl chloride (1.0 eq).
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After stirring for 15-30 minutes, add cyclopentane (1.5 eq) dropwise, maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Pour the reaction mixture onto crushed ice and hydrochloric acid.
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Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude pentyl cyclopentyl ketone.
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Step 2: Reduction of Pentyl Cyclopentyl Ketone
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Method A: Wolff-Kishner Reduction
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To a flask containing the crude pentyl cyclopentyl ketone (1.0 eq), add diethylene glycol as the solvent, hydrazine (B178648) hydrate (B1144303) (4-5 eq), and potassium hydroxide (B78521) (4-5 eq).[2][3][4][5][6]
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Heat the mixture to 120-140 °C for 1-2 hours with a reflux condenser.
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Remove the condenser and allow the temperature to rise to 190-200 °C to distill off water and excess hydrazine.[2][3]
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Maintain the temperature at 190-200 °C for another 3-4 hours.
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Cool the reaction mixture, add water, and extract with a suitable solvent (e.g., ether or hexane).
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Wash the organic extract, dry it, and purify by distillation to yield pentylcyclopentane.
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Method B: Clemmensen Reduction
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Prepare amalgamated zinc (Zn(Hg)) by stirring zinc powder with a dilute solution of mercuric chloride.[7][8][9]
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In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, water, and toluene (B28343).
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Add the crude pentyl cyclopentyl ketone (1.0 eq) to the mixture.
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Heat the mixture to reflux for several hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.[8]
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After cooling, separate the organic layer. Extract the aqueous layer with toluene or ether.
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Combine the organic layers, wash with water and sodium bicarbonate solution, dry over a suitable drying agent, and purify by distillation.
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Properties of Pentylcyclopentane
Pentylcyclopentane is a colorless liquid with physical and chemical properties typical of a C10 cycloalkane.[1][10]
Physical Properties
A summary of the key physical properties of pentylcyclopentane is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₀ | [11] |
| Molecular Weight | 140.27 g/mol | [11] |
| Appearance | Colorless liquid | [1] |
| Density | 0.791 g/mL | [10] |
| Boiling Point | 180 °C | [12] |
| Melting Point | -83 °C | [10] |
| Flash Point | 38 °C | [12] |
| Refractive Index | 1.436 | [10] |
Spectroscopic Data
The structural characterization of pentylcyclopentane is confirmed by various spectroscopic methods.
| Spectroscopy | Key Features | Reference(s) |
| ¹H NMR | Signals in the aliphatic region consistent with pentyl and cyclopentyl protons. | [11] |
| ¹³C NMR | Resonances corresponding to the ten carbon atoms in the molecule. | |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 140, with a fragmentation pattern characteristic of alkyl-substituted cycloalkanes. | [11][13][14] |
| Infrared (IR) Spectroscopy | C-H stretching vibrations for sp³ hybridized carbons just below 3000 cm⁻¹, and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. | [11] |
Safety and Handling
Pentylcyclopentane is a flammable liquid and vapor.[11] Standard laboratory safety precautions should be followed, including working in a well-ventilated area, using appropriate personal protective equipment (gloves, safety glasses), and avoiding sources of ignition. It should be handled with care to avoid inhalation or skin contact.[1]
Conclusion
This technical guide has detailed plausible synthetic routes for pentylcyclopentane and compiled its key physicochemical and spectroscopic properties. The provided experimental protocols offer a starting point for the laboratory preparation of this compound. The summarized data and visualizations serve as a valuable resource for researchers and professionals requiring comprehensive information on pentylcyclopentane.
References
- 1. CAS 3741-00-2: Pentylcyclopentane | CymitQuimica [cymitquimica.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 9. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 10. pentylcyclopentane [stenutz.eu]
- 11. Pentylcyclopentane | C10H20 | CID 19540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Pentylcyclopentane | 3741-00-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. Cyclopentane, pentyl- [webbook.nist.gov]
- 14. Cyclopentane, pentyl- [webbook.nist.gov]
